methyl 1-ethyl-4-iodo-1H-pyrazole-3-carboxylate
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Overview
Description
Methyl 1-ethyl-4-iodo-1H-pyrazole-3-carboxylate: is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an iodine atom at the 4-position, an ethyl group at the 1-position, and a methyl ester group at the 3-position. Pyrazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and agriculture .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-ethyl-4-iodo-1H-pyrazole-3-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of 1,3-diketones with hydrazines.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of pyrazole derivatives often employs scalable and cost-effective methods. These may include the use of transition-metal catalysts, photoredox reactions, and one-pot multicomponent processes . The choice of method depends on factors such as yield, purity, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-ethyl-4-iodo-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common for pyrazole derivatives.
Ester Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Iodination: Iodine and ammonium hydroxide.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Ester Hydrolysis: Acidic or basic conditions to hydrolyze the ester group.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted pyrazole derivatives can be formed.
Carboxylic Acid: Hydrolysis of the ester group yields the corresponding carboxylic acid.
Scientific Research Applications
Methyl 1-ethyl-4-iodo-1H-pyrazole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: Pyrazole derivatives are explored for their potential as anti-inflammatory, anticancer, and antimicrobial agents.
Agriculture: These compounds can be used as fungicides, herbicides, and insecticides.
Material Science: Pyrazole derivatives are investigated for their use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 1-ethyl-4-iodo-1H-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, pyrazole derivatives often act by interacting with specific enzymes or receptors, thereby modulating biological pathways . The iodine atom and ester group can influence the compound’s binding affinity and selectivity for its molecular targets .
Comparison with Similar Compounds
Similar Compounds
Methyl 1-ethyl-4-chloro-1H-pyrazole-3-carboxylate: Similar structure but with a chlorine atom instead of iodine.
Ethyl 1-methyl-1H-pyrazole-4-carboxylate: Similar structure but with a methyl group at the 1-position and an ethyl ester group.
Uniqueness
Methyl 1-ethyl-4-iodo-1H-pyrazole-3-carboxylate is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity compared to other halogenated pyrazole derivatives .
Properties
IUPAC Name |
methyl 1-ethyl-4-iodopyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9IN2O2/c1-3-10-4-5(8)6(9-10)7(11)12-2/h4H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGMKYAUUHFSOJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)OC)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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